molecular formula C18H17N3O4 B2909204 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 898137-01-4

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2909204
CAS No.: 898137-01-4
M. Wt: 339.351
InChI Key: DJVPJXVLFOWGRM-UHFFFAOYSA-N
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Description

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic compound that has attracted attention due to its potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, including cyano, carbonyl, and amide functionalities, making it a versatile candidate for various chemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions. One of the common methods begins with the preparation of the core pyridinone structure through a cyclization reaction of suitable starting materials. The cyano and dimethyl groups are then introduced via subsequent reactions, followed by the coupling with the 2,3-dihydro-1,4-benzodioxin-6-yl amine to form the final acetamide product. Detailed reaction conditions such as temperature, solvent, and catalysts are crucial to achieve high yields and purity.

Industrial Production Methods: For industrial-scale production, optimization of the synthesis route is essential. This includes the selection of cost-effective reagents, scalable reaction conditions, and efficient purification methods. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance the production efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions due to the presence of different functional groups. Some common types of reactions include:

  • Oxidation: The carbonyl group can participate in oxidation reactions to form corresponding oxides.

  • Reduction: The cyano group can be reduced to primary amines using suitable reducing agents.

  • Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions: Reagents such as hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions are frequently used. Reaction conditions often involve specific solvents (e.g., ethanol, dichloromethane) and controlled temperatures.

Major Products Formed: Oxidation of the carbonyl group may yield oxides, while reduction of the cyano group produces primary amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is utilized as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in organic synthesis.

Biology: In biological research, this compound can serve as a probe for studying enzyme interactions and protein-ligand binding due to its unique structure.

Industry: In industrial applications, this compound can be employed in the development of advanced materials and coatings, benefiting from its reactive functional groups.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The presence of the cyano and carbonyl groups allows it to form strong hydrogen bonds and electrostatic interactions with the active sites of proteins, leading to inhibition or activation of biological pathways. The detailed mechanism involves the binding of the compound to the target site, inducing conformational changes that affect the protein's function.

Comparison with Similar Compounds

Comparing 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide with similar compounds highlights its unique features:

  • Similar Compounds: 2-oxopyridin derivatives, benzodioxin-containing acetamides, and other cyano-containing compounds.

  • Uniqueness: The combination of the pyridinone core with the benzodioxin moiety is uncommon, providing a distinct structural and electronic profile. This uniqueness can enhance its binding affinity and specificity for certain biological targets compared to other similar compounds.

There you have it! A detailed overview of this compound and its various aspects. How does that land for you?

Properties

IUPAC Name

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-11-7-12(2)21(18(23)14(11)9-19)10-17(22)20-13-3-4-15-16(8-13)25-6-5-24-15/h3-4,7-8H,5-6,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVPJXVLFOWGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC3=C(C=C2)OCCO3)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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